Cas no 300819-90-3 (1-(4-Bromophenyl)-3-(4-methylbenzoyl)thiourea)

1-(4-Bromophenyl)-3-(4-methylbenzoyl)thiourea is a thiourea derivative characterized by its distinct molecular structure, incorporating both bromophenyl and methylbenzoyl functional groups. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate in the preparation of heterocyclic compounds and coordination complexes. The presence of the bromine substituent enhances its reactivity in cross-coupling reactions, while the thiourea moiety offers chelating properties, making it useful in metal ion binding studies. Its crystalline nature and well-defined structure facilitate analytical characterization, supporting applications in materials science and pharmaceutical research. The compound’s stability under standard conditions further contributes to its utility in laboratory settings.
1-(4-Bromophenyl)-3-(4-methylbenzoyl)thiourea structure
300819-90-3 structure
商品名:1-(4-Bromophenyl)-3-(4-methylbenzoyl)thiourea
CAS番号:300819-90-3
MF:C15H13BrN2OS
メガワット:349.245521306992
MDL:MFCD00704861
CID:4712317

1-(4-Bromophenyl)-3-(4-methylbenzoyl)thiourea 化学的及び物理的性質

名前と識別子

    • 1-(4-BROMOPHENYL)-3-(4-METHYLBENZOYL)THIOUREA
    • ZB002469
    • ST50182751
    • N-(4-bromophenylcarbamothioyl)-4-methylbenzamide
    • N-[(4-bromophenyl)carbamothioyl]-4-methylbenzamide
    • N-{[(4-bromophenyl)amino]thioxomethyl}(4-methylphenyl)carboxamide
    • 1-(4-Bromophenyl)-3-(4-methylbenzoyl)thiourea
    • MDL: MFCD00704861
    • インチ: 1S/C15H13BrN2OS/c1-10-2-4-11(5-3-10)14(19)18-15(20)17-13-8-6-12(16)7-9-13/h2-9H,1H3,(H2,17,18,19,20)
    • InChIKey: NBFMIHVDEVIDJX-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=CC=1)NC(NC(C1C=CC(C)=CC=1)=O)=S

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 20
  • 回転可能化学結合数: 2
  • 複雑さ: 348
  • トポロジー分子極性表面積: 73.2

1-(4-Bromophenyl)-3-(4-methylbenzoyl)thiourea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB163641-5 g
1-(4-Bromophenyl)-3-(4-methylbenzoyl)thiourea
300819-90-3
5 g
€377.50 2023-07-20
Key Organics Ltd
MS-8306-10MG
1-(4-bromophenyl)-3-(4-methylbenzoyl)thiourea
300819-90-3 >90%
10mg
£63.00 2025-02-09
TRC
B171000-2.5mg
1-(4-Bromophenyl)-3-(4-methylbenzoyl)thiourea
300819-90-3
2.5mg
$ 155.00 2022-06-01
Key Organics Ltd
MS-8306-20MG
1-(4-bromophenyl)-3-(4-methylbenzoyl)thiourea
300819-90-3 >90%
20mg
£76.00 2023-04-19
Key Organics Ltd
MS-8306-0.5G
1-(4-bromophenyl)-3-(4-methylbenzoyl)thiourea
300819-90-3 >90%
0.5g
£385.00 2025-02-09
abcr
AB163641-5g
1-(4-Bromophenyl)-3-(4-methylbenzoyl)thiourea; .
300819-90-3
5g
€377.50 2024-06-12
TRC
B171000-1mg
1-(4-Bromophenyl)-3-(4-methylbenzoyl)thiourea
300819-90-3
1mg
$ 80.00 2022-06-01
Key Organics Ltd
MS-8306-1MG
1-(4-bromophenyl)-3-(4-methylbenzoyl)thiourea
300819-90-3 >90%
1mg
£37.00 2025-02-09
Key Organics Ltd
MS-8306-5MG
1-(4-bromophenyl)-3-(4-methylbenzoyl)thiourea
300819-90-3 >90%
5mg
£46.00 2025-02-09
abcr
AB163641-10g
1-(4-Bromophenyl)-3-(4-methylbenzoyl)thiourea; .
300819-90-3
10g
€482.50 2024-06-12

1-(4-Bromophenyl)-3-(4-methylbenzoyl)thiourea 関連文献

1-(4-Bromophenyl)-3-(4-methylbenzoyl)thioureaに関する追加情報

Introduction to 1-(4-Bromophenyl)-3-(4-methylbenzoyl)thiourea (CAS No. 300819-90-3)

1-(4-Bromophenyl)-3-(4-methylbenzoyl)thiourea, with the chemical formula C14H14BrsN2O2, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 300819-90-3, has garnered attention due to its unique structural properties and potential applications in the development of novel therapeutic agents. The presence of both bromine and methyl substituents in its aromatic rings imparts distinct reactivity, making it a valuable intermediate in synthetic organic chemistry.

The bromophenyl moiety in the molecule enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. These reactions are widely employed in the synthesis of biologically active molecules, including drugs targeting various diseases. The methylbenzoyl group, on the other hand, contributes to the compound's solubility and stability, facilitating its use in both laboratory-scale reactions and large-scale pharmaceutical production.

In recent years, there has been a surge in research focusing on thiourea derivatives due to their broad spectrum of biological activities. Thiourea compounds have been explored for their potential as antimicrobial, antiviral, and anticancer agents. The structural motif of 1-(4-bromophenyl)-3-(4-methylbenzoyl)thiourea makes it an intriguing candidate for further investigation in these areas. Specifically, the thiourea core can interact with biological targets through hydrogen bonding and coordination interactions, which are crucial for drug-receptor binding.

One of the most compelling aspects of this compound is its role as a precursor in the synthesis of more complex molecules. Researchers have utilized it to develop novel inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. For instance, modifications of the thiourea group have led to the discovery of compounds that inhibit thiolases and transketolases, enzymes that play critical roles in glucose metabolism.

The pharmaceutical industry has also shown interest in this compound for its potential as a scaffold for drug discovery. By leveraging computational chemistry techniques such as molecular docking and virtual screening, researchers can identify derivatives of 1-(4-bromophenyl)-3-(4-methylbenzoyl)thiourea that exhibit enhanced binding affinity to specific biological targets. This approach has accelerated the identification of lead compounds for further optimization.

Moreover, the environmental impact of using this compound has been a point of consideration. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. Catalytic methods using transition metals have been particularly effective in achieving high yields while maintaining sustainability. These advancements align with global initiatives to promote green chemistry principles.

The synthesis of 1-(4-bromophenyl)-3-(4-methylbenzoyl)thiourea typically involves multi-step reactions starting from readily available aromatic precursors. The bromination step is crucial for introducing the bromophenyl group, while the acylation step introduces the methylbenzoyl moiety. Optimizing these steps is essential for achieving high purity and yield, which are critical for pharmaceutical applications.

In conclusion, 1-(4-bromophenyl)-3-(4-methylbenzoyl)thiourea (CAS No. 300819-90-3) is a versatile compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it a valuable intermediate for constructing complex molecules with therapeutic applications. As research continues to evolve, this compound is likely to play an even greater role in the discovery and development of novel drugs targeting various diseases.

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Amadis Chemical Company Limited
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清らかである:99%/99%
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